Maglifloenone

Phytochemistry Natural Product Isolation Structural Elucidation

Maglifloenone (also designated (−)-maglifloenone or denudatone) is a neolignan characterized by a rarely occurring spirocyclohexadienone skeleton, first isolated from Magnolia liliflora. It belongs to the benzofuran class of organic compounds.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B12318382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaglifloenone
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3
InChIKeyJXWKCIXVIBYKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maglifloenone (CAS 82427-77-8) Procurement Guide: A Spirocyclic Neolignan Reference Standard from Magnolia Species


Maglifloenone (also designated (−)-maglifloenone or denudatone) is a neolignan characterized by a rarely occurring spirocyclohexadienone skeleton, first isolated from Magnolia liliflora [1]. It belongs to the benzofuran class of organic compounds [2]. Unlike the more common biphenyl-type lignans (e.g., magnolol, honokiol) from Magnolia, maglifloenone's unique spirocyclic core confers distinct physicochemical and predicted biological interaction profiles, positioning it as a specific chemical marker and research tool for phytochemical and pharmacological studies.

Why Maglifloenone Cannot Be Interchanged with Common Magnolia Lignans Like Magnolol or Honokiol


Procurement based on a general 'Magnolia lignan' specification is insufficient for projects targeting the spirocyclohexadienone subclass. Maglifloenone is structurally distinct from the widely studied biphenyl neolignans magnolol and honokiol, which lack the spirocyclic core [1]. Computational predictions indicate maglifloenone has a unique target interaction profile, including a high probability for NF-kappa-B inhibition and glucose transporter binding, which is not predicted for its close structural analog futoenone or for magnolol [2]. Substituting with a more common Magnolia extract or isolate will not replicate these specific structural and predicted bioactivity characteristics, potentially derailing structure-activity relationship (SAR) studies or mechanism-of-action assays.

Quantitative Evidence for Maglifloenone Differentiation from Structural Analogs


Structural Differentiation: Maglifloenone Possesses a Rare Spirocyclohexadienone Core

Maglifloenone's defining structural feature is a spirocyclohexadienone skeleton, a motif rarely found in nature [1]. This distinguishes it from the more common futoenone-type lignans, which, while also neolignans, do not possess the same spirocyclic connectivity. The isolation paper explicitly reports the co-isolation of maglifloenone and the known futoenone, noting both contain the 'rarely occurring spirocyclohexadienone skeleton,' but their distinct mass fragmentation patterns confirm they are different chemical entities [1].

Phytochemistry Natural Product Isolation Structural Elucidation

Isolation Yield from M. sprengeri: Maglifloenone is a Minor but Recoverable Lignan Component

A study using high-speed counter-current chromatography (HSCCC) to isolate lignans from Magnolia sprengeri Pamp. provides a quantitative yield comparison. From 370 mg of crude extract, 15.6 mg of (-)-maglifloenone was obtained, compared to 19.2 mg of futoenone, 10.8 mg of magnoline, and 14.7 mg of cylohexadienone [1]. This establishes maglifloenone as a minor constituent, which justifies its higher procurement cost and need for specialized isolation or synthesis compared to more abundant analogs like futoenone.

Preparative Chromatography Natural Product Chemistry Reference Standard

Predicted ADMET Profile: Computational Differentiation from General Lignan Class

In silico ADMET predictions generated by admetSAR 2.0 provide a specific profile for maglifloenone that can be compared to general lignan class expectations. Maglifloenone is predicted to have high human intestinal absorption (probability 100%), blood-brain barrier penetration (55.0%), and is a substrate for CYP3A4 (63.28%) [1]. Notably, it is also predicted to be an inhibitor of P-glycoprotein (77.59%) and an inhibitor of the BSEP transporter (79.79%), but not a carcinogen (95.0%) [1]. This profile is critical for in vitro assay design.

Computational ADMET Drug-likeness In Silico Prediction

Predicted Target Engagement Profile Suggests a Distinct Polypharmacology

Target predictions using Super-PRED suggest a unique polypharmacological profile for maglifloenone, with high probability scores for nuclear factor NF-kappa-B p105 subunit (94.75%), glucose transporter (88.59%), and cannabinoid CB2 receptor (88.52%), among others [1]. This pattern is distinct from the reported primary targets of magnolol (dual RXRα/PPARγ agonist) or honokiol, indicating maglifloenone is predicted to engage a different biological network.

Target Prediction NF-kappaB Glucose Transporter Polypharmacology

Supplier-Specified Purity as a Differentiator for Reference Standard Use

Commercial suppliers report maglifloenone purity of ≥98% (HPLC) and a melting point of 235.0-239.5 °C [REFS-1, REFS-2]. This high specified purity, combined with its well-characterized physicochemical properties, enables its direct use as a reference standard for the authentication and quantification of Magnolia-based herbal products, where it serves as a specific marker compound distinct from the more common magnolol and honokiol standards.

Analytical Chemistry Quality Control Reference Standard

Optimal Procurement and Research Application Scenarios for Maglifloenone


Phytochemical Reference Standard for Magnolia Species Authentication

Maglifloenone serves as a specific marker compound for the chemical fingerprinting of Magnolia liliflora, M. denudata, M. sprengeri, and M. soulangiana, differentiating these species from others that do not produce this spirocyclohexadienone neolignan [REFS-1, REFS-2]. Its use is supported by its well-characterized HPLC purity (≥98%) and definitive structural elucidation [REFS-3, REFS-4].

Computational Chemistry and Pharmacophore Modeling

The unique spirocyclic core of maglifloenone provides a distinct three-dimensional pharmacophore for in silico screening and structure-based drug design. The publicly available predicted target profile (e.g., NF-kappa-B 94.75%, Glucose transporter 88.59% probability) offers a starting point for virtual screening campaigns seeking novel modulators of these targets [4].

In Vitro Study of Glucose Metabolism and Inflammation Pathways

Based on computational target predictions, maglifloenone is a candidate probe for investigating the intersection of glucose transport and NF-kappaB-mediated inflammation. Its predicted activity profile differentiates it from magnolol, a known PPARγ/RXRα agonist, allowing researchers to dissect specific signaling nodes [REFS-5, REFS-6].

Structure-Activity Relationship (SAR) Studies on Neolignans

For researchers studying the biological impact of the spirocyclohexadienone moiety, maglifloenone is an essential tool compound. Its isolation alongside futoenone from the same plant source allows for direct comparative studies to understand the contribution of specific substitutions on the core skeleton to observed bioactivities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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